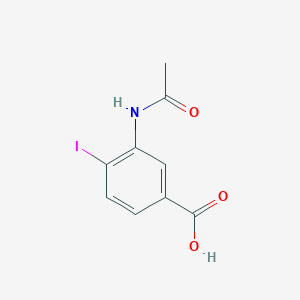![molecular formula C9H14N4O4 B13501366 2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid is a synthetic organic compound that features a triazole ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves an azide and an alkyne to form the 1,2,3-triazole ring.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The final step involves the coupling of the triazole derivative with bromoacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The acetic acid moiety can participate in esterification or amidation reactions.
Oxidation and Reduction: The triazole ring is relatively stable, but the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Amidation: Amines and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Hydrolysis: Yields the free amine derivative.
Esterification: Produces esters of the acetic acid moiety.
Amidation: Forms amides with various amines.
Applications De Recherche Scientifique
2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: Incorporated into polymers and other materials to impart specific properties.
Chemical Biology: Employed in the study of enzyme inhibitors and other biologically relevant molecules.
Mécanisme D'action
The mechanism of action of 2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The triazole ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}propionic acid: Similar structure but with a propionic acid moiety.
2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}butyric acid: Contains a butyric acid moiety.
Uniqueness
2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications. The presence of the triazole ring and the Boc protecting group provides stability and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H14N4O4 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
2-[4-[(2-methylpropan-2-yl)oxycarbamoyl]triazol-1-yl]acetic acid |
InChI |
InChI=1S/C9H14N4O4/c1-9(2,3)17-11-8(16)6-4-13(12-10-6)5-7(14)15/h4H,5H2,1-3H3,(H,11,16)(H,14,15) |
Clé InChI |
RYAAZXWXCBGKIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)ONC(=O)C1=CN(N=N1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride](/img/structure/B13501284.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)
![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)

![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)





![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)


